molecular formula C22H25BrClFN4O2 B3143449 Vandetanib hydrochloride

Vandetanib hydrochloride

Numéro de catalogue: B3143449
Poids moléculaire: 511.8 g/mol
Clé InChI: KVBQCJXMSFJOFP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Mécanisme D'action

Target of Action

Vandetanib hydrochloride is a kinase inhibitor that primarily targets three key cell receptors involved in tumor growth, progression, and angiogenesis :

Mode of Action

This compound acts by inhibiting the kinase activities of its target receptors . By blocking these receptors, it disrupts the signaling pathways that promote tumor angiogenesis and cell proliferation . This results in the inhibition of tumor growth and progression .

Biochemical Pathways

The inhibition of VEGFR, EGFR, and RET by this compound disrupts several intracellular signaling pathways involved in tumor growth, progression, and angiogenesis . The specific signaling pathways affected by this compound and the exact biochemical mechanisms of its anti-leukemic activity require further evaluation .

Result of Action

The inhibition of VEGFR, EGFR, and RET by this compound results in the slowing or stopping of tumor growth and progression . It has demonstrated antitumor activity in medullary thyroid cancer and has shown potential for use in a broad range of tumor types .

Action Environment

It is known that vandetanib can prolong the q-t interval, and is therefore contraindicated for use in patients with serious cardiac complications This suggests that patient-specific factors, such as existing health conditions, can influence the drug’s action and efficacy

Safety and Hazards

Vandetanib hydrochloride can cause serious side effects, including fast or pounding heartbeats, wheezing, dry cough, shortness of breath, severe or ongoing diarrhea, unusual bruising or bleeding, and high blood pressure . It can also cause signs of a stroke, such as sudden numbness or weakness, confusion, trouble speaking, sudden severe headache, or problems with vision or balance .

Orientations Futures

Vandetanib hydrochloride has shown promise in clinical trials for the treatment of non-small cell lung cancer (NSCLC) and medullary thyroid cancer . Ongoing phase II and III clinical trials will better define the appropriate schedule, the optimal setting of evaluation, and the safety of long-term use of vandetanib .

Analyse Biochimique

Biochemical Properties

Vandetanib hydrochloride inhibits different intracellular signaling pathways involved in tumor growth, progression, and angiogenesis . It targets key signaling pathways in cancer by inhibiting vascular endothelial growth factor receptor-2 (VEGFR-2), epidermal growth factor receptor (EGFR), and REarranged during Transfection (RET) tyrosine kinase activity .

Cellular Effects

This compound has shown to have significant effects on various types of cells and cellular processes. It inhibits tumor angiogenesis and tumor cell proliferation . In non-small cell lung cancer (NSCLC), it has been observed to prolong the progression-free survival time of patients as a single agent when compared with gefitinib or when added to chemotherapy .

Molecular Mechanism

The molecular mechanism of this compound involves its action as a potent and selective inhibitor of VEGFR, EGFR, and RET tyrosine kinases . These kinases play crucial roles in tumor growth, progression, and angiogenesis. By inhibiting these kinases, this compound exerts its effects at the molecular level .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown significant changes over time. It has been observed to prolong the progression-free survival time of patients with NSCLC . Common adverse events include rash, diarrhea, hypertension, fatigue, and asymptomatic QTc prolongation .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, this compound significantly inhibited the growth of TKKK xenografts at doses ≥12.5 mg/kg/day . Higher doses (50 mg/kg/day) of this compound were required to inhibit the growth of OZ xenografts .

Metabolic Pathways

This compound is involved in several metabolic pathways. Unchanged this compound and metabolites Vandetanib N-oxide and N-desmethyl Vandetanib were detected in plasma, urine, and feces . N-desmethyl-Vandetanib is primarily produced by CYP3A4, and Vandetanib-N-oxide is primarily produced by flavin-containing monooxygenase enzymes FMO1 and FMO3 .

Méthodes De Préparation

Analyse Des Réactions Chimiques

Types de réactions

Le chlorhydrate de ZD6474 subit plusieurs types de réactions chimiques, notamment:

Réactifs et conditions courants

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés du noyau de la quinazoline avec des groupes fonctionnels modifiés, qui peuvent avoir différentes activités biologiques .

Applications de la recherche scientifique

Le chlorhydrate de ZD6474 a une large gamme d'applications de recherche scientifique, notamment:

Mécanisme d'action

Le chlorhydrate de ZD6474 exerce ses effets en inhibant l'activité de la tyrosine kinase du récepteur du facteur de croissance de l'endothélium vasculaire et du récepteur du facteur de croissance épidermique . Cette inhibition bloque les voies de signalisation impliquées dans l'angiogenèse tumorale et la prolifération cellulaire . Le composé cible également la tyrosine kinase réorganisée pendant la transfection, qui joue un rôle dans la survie des cellules tumorales . En bloquant ces voies, le chlorhydrate de ZD6474 inhibe efficacement la croissance et la métastase des tumeurs .

Propriétés

IUPAC Name

N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24BrFN4O2.ClH/c1-28-7-5-14(6-8-28)12-30-21-11-19-16(10-20(21)29-2)22(26-13-25-19)27-18-4-3-15(23)9-17(18)24;/h3-4,9-11,13-14H,5-8,12H2,1-2H3,(H,25,26,27);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVBQCJXMSFJOFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)COC2=C(C=C3C(=C2)N=CN=C3NC4=C(C=C(C=C4)Br)F)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25BrClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A suspension of 4-chloro-6-methoxy-7-(1-methylpiperidin-4-ylmethoxy)quinazoline (200 mg, 0.62 mmol) and 4-bromo-2-fluoroaniline (142 mg, 0.74 mmol) in isopropanol (3 ml) containing 6N hydrogen chloride in isopropanol (110 μl, 0.68 ml) was heated at reflux for 1.5 hours. After cooling, the precipitate was collected by filtration, washed with isopropanol followed by ether and dried under vacuum to give 4-(4-bromo-2-fluoroanilino)-6-methoxy-7-(1-methylpiperidin-4-ylmethoxy)quinazoline hydrochloride (304 mg, 90%).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
142 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
110 μL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Vandetanib hydrochloride
Reactant of Route 2
Reactant of Route 2
Vandetanib hydrochloride
Reactant of Route 3
Reactant of Route 3
Vandetanib hydrochloride
Reactant of Route 4
Reactant of Route 4
Vandetanib hydrochloride
Reactant of Route 5
Reactant of Route 5
Vandetanib hydrochloride
Reactant of Route 6
Vandetanib hydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.